molecular formula C30H44N2O10 B586923 Hexobendine-d18 Dihydrochloride CAS No. 1793997-71-3

Hexobendine-d18 Dihydrochloride

Katalognummer: B586923
CAS-Nummer: 1793997-71-3
Molekulargewicht: 610.796
InChI-Schlüssel: KRQAMFQCSAJCRH-KJWDNGDUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexobendine-d18 Dihydrochloride is a deuterated form of Hexobendine, a compound known for its vasodilatory properties. It is primarily used in scientific research, particularly in the fields of pharmacology and biochemistry. The compound is labeled with deuterium, which makes it useful in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hexobendine-d18 Dihydrochloride can be synthesized through a multi-step process. The synthesis begins with the reaction between 3,4,5-trimethoxybenzoyl chloride and 3-chloropropanol to form 3-chloropropyl 3,4,5-trimethoxybenzoate. This intermediate is then reacted with 1,2-dimethylethylenediamine to yield Hexobendine.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets research-grade standards.

Analyse Chemischer Reaktionen

Types of Reactions

Hexobendine-d18 Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its parent alcohol form.

    Substitution: Nucleophilic substitution reactions can replace certain functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Wissenschaftliche Forschungsanwendungen

Hexobendine-d18 Dihydrochloride is widely used in scientific research due to its unique properties:

    Chemistry: Utilized in NMR spectroscopy for studying molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects as a vasodilator.

    Industry: Used in the development of new pharmaceuticals and chemical processes.

Wirkmechanismus

Hexobendine-d18 Dihydrochloride exerts its effects primarily through vasodilation. It acts as an adenosine reuptake inhibitor, increasing the levels of adenosine in the bloodstream, which in turn dilates blood vessels. This mechanism involves binding to specific molecular targets, such as adenosine receptors, and modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dipyridamole: Another adenosine reuptake inhibitor with similar vasodilatory effects.

    Dilazep: Also acts as a vasodilator and adenosine reuptake inhibitor.

    Hexobendine: The non-deuterated form of Hexobendine-d18 Dihydrochloride.

Uniqueness

This compound is unique due to its deuterium labeling, which enhances its utility in analytical techniques like NMR spectroscopy. This labeling allows for more precise tracking and analysis in metabolic studies compared to its non-deuterated counterparts.

Eigenschaften

CAS-Nummer

1793997-71-3

Molekularformel

C30H44N2O10

Molekulargewicht

610.796

IUPAC-Name

3-[methyl-[2-[methyl-[3-[3,4,5-tris(trideuteriomethoxy)benzoyl]oxypropyl]amino]ethyl]amino]propyl 3,4,5-tris(trideuteriomethoxy)benzoate

InChI

InChI=1S/C30H44N2O10/c1-31(11-9-15-41-29(33)21-17-23(35-3)27(39-7)24(18-21)36-4)13-14-32(2)12-10-16-42-30(34)22-19-25(37-5)28(40-8)26(20-22)38-6/h17-20H,9-16H2,1-8H3/i3D3,4D3,5D3,6D3,7D3,8D3

InChI-Schlüssel

KRQAMFQCSAJCRH-KJWDNGDUSA-N

SMILES

CN(CCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)CCN(C)CCCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Synonyme

3,4,5-Trimethoxybenzoic Acid 1,2-Ethanediylbis[(methylimino)-3,1-propanediyl] Ester Dihydrochloride;  3,3’-[Ethylenebis(methylimino)]di-1-propanol Bis(3,4,5-trimethoxybenzoate) (Ester) Dihydrochloride;  Andiamine;  Hexobendin Hydrochloride;  Reoxyl; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.